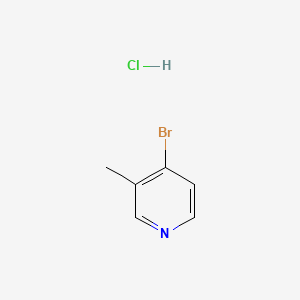

4-Bromo-3-methylpyridine hydrochloride

Descripción

4-Bromo-3-methylpyridine hydrochloride (CAS: 40899-37-4) is a halogenated pyridine derivative with the molecular formula C₆H₇BrClN and a molecular weight of 208.48 g/mol . It consists of a pyridine ring substituted with a bromine atom at the 4-position and a methyl group at the 3-position, forming a hydrochloride salt. This compound is widely utilized in pharmaceutical and chemical research, particularly as a building block for synthesizing bioactive molecules due to its reactive bromine substituent and stable salt form .

Key physical properties include:

- Solubility: Soluble in polar solvents like water and methanol, attributed to its ionic hydrochloride form .

- Storage: Stable at room temperature (RT) under inert conditions .

- Synonyms: 4-Bromo-3-Picoline Hydrochloride, NSC235794 .

Its structural features, including the electron-withdrawing bromine and electron-donating methyl group, make it a versatile intermediate in nucleophilic substitution reactions and metal-catalyzed cross-coupling processes .

Propiedades

IUPAC Name |

4-bromo-3-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN.ClH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFBHVJLZVHFFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596873 | |

| Record name | 4-Bromo-3-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40899-37-4 | |

| Record name | 40899-37-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-3-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-methylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis from 3-Picoline-N-Oxide

One common method for synthesizing 4-Bromo-3-methylpyridine involves the following steps:

-

- Starting Material: 3-Picoline (C₆H₇N)

- Reagents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

- Conditions: Heat to 100-105 °C for approximately 2 hours.

- Result: Formation of 3-Picoline-N-Oxide.

-

- Reagents: Phosphorus tribromide (PBr₃) in ethyl acetate.

- Conditions: Heat for about 30 minutes.

- Result: Formation of 4-Bromo-3-methylpyridine.

This method typically yields around 80% efficiency, depending on the reaction conditions and purity of the starting materials.

Alternative Method via Hydrogenation

Another effective preparation method involves the reduction of a nitropyridine derivative:

-

- Use HBr to form the salt.

- Add bromine dropwise while maintaining low temperatures (-10 °C to 0 °C).

- Adjust pH with sodium nitrite solution to facilitate extraction.

- Final product is extracted, dried, and concentrated to yield high-purity 4-Bromo-3-methylpyridine.

This method is noted for its mild reaction conditions and high yields, making it suitable for industrial applications.

Summary of Yields and Reaction Conditions

The following table summarizes the key preparation methods, their yields, and important conditions:

| Method | Yield (%) | Key Conditions |

|---|---|---|

| Synthesis from 3-Picoline-N-Oxide | ~80 | HNO₃/H₂SO₄ at 100-105 °C; PBr₃ in ethyl acetate |

| Hydrogenation of Nitropyridine Derivative | ~95 | Pd/C catalyst; Methanol solvent; H₂ pressure at 0.5 MPa |

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-3-methylpyridine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to form the corresponding carboxylic acid.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Various substituted pyridines.

Oxidation: 4-Bromo-3-pyridinecarboxylic acid.

Reduction: 4-Bromo-3-methylpiperidine.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

Overview:

4-Bromo-3-methylpyridine hydrochloride plays a critical role as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological and psychiatric disorders. Its structure allows for modifications that are essential in drug development.

Case Study:

Research has demonstrated its effectiveness in synthesizing compounds that inhibit specific enzymes related to neurological conditions. For instance, a study highlighted the use of this compound in developing inhibitors for cytochrome P450 enzymes, which are crucial in drug metabolism .

Agrochemical Development

Overview:

This compound is also pivotal in the formulation of agrochemicals, particularly herbicides and pesticides. Its ability to enhance crop protection makes it valuable in agricultural research.

Data Table: Agrochemical Applications

| Application Type | Compound Used | Effectiveness |

|---|---|---|

| Herbicide | This compound | Increased efficacy against specific weed species |

| Pesticide | Various formulations | Enhanced pest resistance |

A study indicated that formulations containing this compound showed improved performance over traditional compounds, leading to better crop yields and reduced chemical runoff .

Research in Organic Chemistry

Overview:

In organic synthesis, this compound serves as a valuable reagent. It aids chemists in creating complex molecules through various chemical reactions.

Case Study:

A recent publication explored its use in base-catalyzed reactions, demonstrating how the compound facilitates selective etherification processes. The results indicated significant yields and selectivity ratios when used under optimized conditions .

Material Science

Overview:

The compound is utilized in material science for developing advanced materials such as polymers and coatings. Its chemical properties contribute to enhanced performance characteristics required in these applications.

Data Table: Material Science Applications

| Material Type | Property Enhanced | Application Area |

|---|---|---|

| Polymers | Thermal stability | Electronics |

| Coatings | Chemical resistance | Protective coatings |

Research findings suggest that incorporating this compound into polymer matrices improves their thermal stability and resistance to degradation .

Biochemical Studies

Overview:

In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways, providing insights into biological processes.

Case Study:

A notable study utilized this compound to investigate its effects on metabolic pathways related to drug metabolism. The findings revealed significant interactions with various enzymes, underscoring its importance in pharmacological studies .

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-methylpyridine hydrochloride depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the binding affinity of the final compound to its target. The pyridine ring can interact with various biological pathways, modulating enzyme activity or receptor signaling .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

This compound vs. 2-Bromo-3-methylpyridine :

The positional isomerism (Br at 4 vs. 2) significantly alters electronic effects. In the target compound, bromine at the 4-position deactivates the pyridine ring, directing electrophilic substitution to the 2-position. In contrast, bromine at the 2-position (ortho to methyl) creates steric hindrance, reducing reactivity in certain reactions .4-Bromo-3-methoxypyridine hydrochloride :

Replacement of the methyl group with methoxy (OCH₃) introduces stronger electron-donating effects, increasing the ring's electron density. This enhances susceptibility to electrophilic attack compared to the methyl-substituted analog .

Counterion Influence

- Hydrochloride vs. Hydrobromide Salts: 4-Bromo-3-methylpyridine HBr (CAS: 1185658-26-7) has a bromide counterion, which may exhibit higher solubility in non-polar solvents compared to the hydrochloride form due to differences in ion pairing .

Saturation and Reactivity

Halogen Diversity

- 3-Bromo-4-chloropyridine hydrochloride: The dual halogenation (Br and Cl) enhances electrophilicity, making it more reactive in Suzuki-Miyaura cross-coupling reactions compared to mono-halogenated analogs .

Actividad Biológica

4-Bromo-3-methylpyridine hydrochloride is a compound of significant interest in various fields, particularly in medicinal chemistry and organic synthesis. Its biological activity is primarily linked to its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and applications in research.

Chemical Structure:

- Molecular Formula: C6H7BrN·HCl

- Molecular Weight: 202.49 g/mol

- CAS Number: 40899-37-4

1. Pharmacological Applications

This compound has been identified as a crucial intermediate in synthesizing various biologically active compounds, particularly those targeting neurological and psychiatric disorders. Its derivatives have shown potential as:

- Antidepressants

- Antipsychotics

- Anxiolytics

Research indicates that modifications to the pyridine ring can enhance the pharmacological profile of these derivatives, increasing their efficacy and reducing side effects .

2. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds derived from this compound. In vitro tests have demonstrated that certain derivatives exhibit significant antibacterial and antifungal properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

The presence of halogen substituents, such as bromine, has been associated with enhanced bioactivity against various bacterial strains .

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Enzyme Inhibition: Compounds derived from this intermediate can inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation: Some derivatives may act on neurotransmitter receptors, influencing mood and behavior .

Case Study 1: Synthesis of Antidepressant Derivatives

A study focused on synthesizing derivatives of 4-bromo-3-methylpyridine for potential antidepressant activity revealed that certain modifications led to increased selectivity for serotonin receptors, suggesting a promising avenue for developing new antidepressants .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized a series of pyridine derivatives based on this compound and tested their antimicrobial efficacy against various pathogens. The results indicated that specific modifications significantly enhanced antibacterial activity, particularly against resistant strains of bacteria .

Applications in Research

This compound is widely used in:

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing 4-Bromo-3-methylpyridine hydrochloride, and how do reaction conditions influence yield?

- Methodology : Direct bromination of 3-methylpyridine using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (50–70°C) is a common approach. The hydrochloride salt is formed by treating the free base with HCl gas in anhydrous ether. Yield optimization requires monitoring reaction time (12–24 hours) and stoichiometric ratios (1:1.2 pyridine:NBS). Impurities such as di-brominated byproducts can be minimized via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) .

Q. How can researchers characterize the purity and structure of this compound?

- Methodology : Use a combination of techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C4, methyl at C3) and salt formation (broad peak for HCl-bound protons).

- HPLC : Purity assessment using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm .

- Elemental Analysis : Verify Cl⁻ content (theoretical: ~18.2%) to confirm stoichiometry .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention. Store in airtight containers at 2–8°C to prevent degradation. Avoid incompatible reagents (strong oxidizers, bases) .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and bromine groups influence nucleophilic substitution reactions?

- Methodology : The methyl group at C3 induces steric hindrance, slowing reactions at adjacent positions. Bromine at C4 acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic attack at C2/C6. Computational studies (DFT) can model charge distribution and predict regioselectivity. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids (Pd catalyst, 80°C) shows higher reactivity at C2 .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodology : Systematic solubility testing (e.g., shake-flask method) in solvents like water, DMSO, and ethanol at 25°C. Conflicting data may arise from variations in hydrochloride salt dissociation (pH-dependent). Use UV-Vis spectroscopy to quantify solubility and correlate with solvent polarity (logP ≈ 1.2). Note that DMSO enhances solubility due to H-bonding with the pyridine N-atom .

Q. What strategies optimize catalytic cross-coupling reactions involving this compound?

- Methodology : For Buchwald-Hartwig amination, use Pd(OAc)₂/XPhos catalyst with Cs₂CO₃ as base in toluene (100°C, 12 hours). Monitor reaction progress via TLC. If low yields occur, evaluate ligand effects (e.g., SPhos vs. XPhos) or switch to microwave-assisted synthesis (shorter reaction time, higher efficiency) .

Q. How can computational modeling predict the compound’s reactivity in multi-step syntheses?

- Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. These predict electrophilic/nucleophilic sites. Compare with experimental data (e.g., reaction rates in SNAr or C–H activation) to validate models. Software like Gaussian or ORCA is recommended .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for this compound?

- Analysis : Discrepancies (e.g., 270°C vs. 265°C) may arise from impurities (e.g., residual solvents) or polymorphic forms. Use differential scanning calorimetry (DSC) to identify phase transitions. Recrystallize from ethanol/water (1:3) to obtain a pure monoclinic crystal form, and report melting range (e.g., 268–270°C) with decomposition .

Applications in Drug Development

Q. How is this compound utilized as a building block in medicinal chemistry?

- Methodology : The bromine serves as a handle for late-stage functionalization. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.